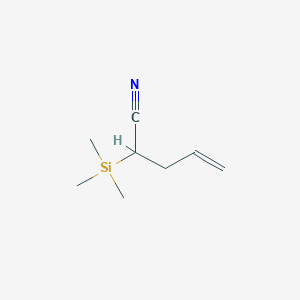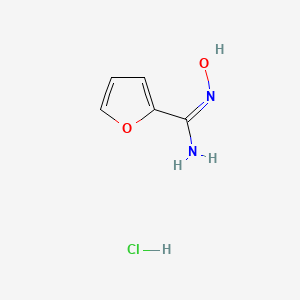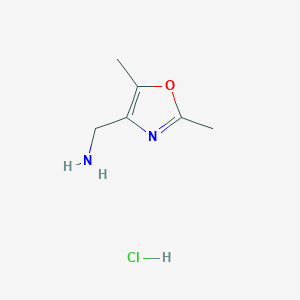![molecular formula C7H7N3O2 B11920380 Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11920380.png)
Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate is a heterocyclic compound that features a fused ring system containing both pyrrole and imidazole moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of an aldehyde with an amine, followed by cyclization and esterification reactions . The reaction conditions often involve the use of catalysts such as nickel or erbium triflate to facilitate the formation of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis protocols that ensure high yield and purity. The process generally includes the preparation of intermediates, followed by cyclization and esterification under optimized conditions to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can have enhanced biological activity or different physicochemical properties .
Aplicaciones Científicas De Investigación
Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: It is utilized in the development of new materials and catalysts for various chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and inflammation .
Comparación Con Compuestos Similares
- Pyrrolopyrazine derivatives
- 1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5-carboxamide
Comparison: Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Compared to pyrrolopyrazine derivatives, it may exhibit different pharmacokinetic properties and therapeutic potential. The presence of the ester group in this compound can also influence its solubility and stability, making it suitable for specific applications in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H7N3O2 |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
methyl 1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate |
InChI |
InChI=1S/C7H7N3O2/c1-12-7(11)5-2-4-6(10-5)9-3-8-4/h2-3,10H,1H3,(H,8,9) |
Clave InChI |
MTZDYMAGSOKTQM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(N1)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5,7-Diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B11920311.png)





![1,2,8-Triazaspiro[4.5]decan-3-one](/img/structure/B11920368.png)
![3-Fluoro-1-oxa-8-azaspiro[4.5]decane](/img/structure/B11920375.png)
![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B11920376.png)
